molecular formula C6H10ClNO2 B13398373 2-aminohex-5-ynoic acid;hydrochloride CAS No. 942518-30-1

2-aminohex-5-ynoic acid;hydrochloride

Cat. No.: B13398373
CAS No.: 942518-30-1
M. Wt: 163.60 g/mol
InChI Key: XGBWOGGSQVMSRX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminohex-5-ynoic acid;hydrochloride involves several steps. One common method includes the reaction of hex-5-ynoic acid with ammonia under specific conditions to introduce the amino group at the second position. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-aminohex-5-ynoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-aminohex-5-ynoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-aminohex-5-ynoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the alkyne group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-aminohex-5-ynoic acid;hydrochloride is unique due to the presence of both an amino group and an alkyne group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

942518-30-1

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

2-aminohex-5-ynoic acid;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c1-2-3-4-5(7)6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H

InChI Key

XGBWOGGSQVMSRX-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(C(=O)O)N.Cl

Origin of Product

United States

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